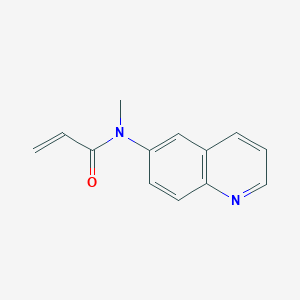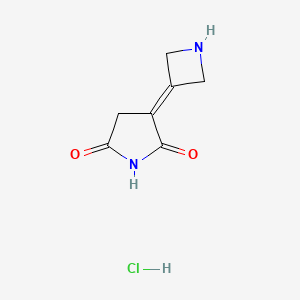
3-(Azetidin-3-ylidene)pyrrolidine-2,5-dione;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "3-(Azetidin-3-ylidene)pyrrolidine-2,5-dione;hydrochloride" is a heterocyclic molecule that features both azetidine and pyrrolidine rings. This structure is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The azetidine ring, a four-membered nitrogen-containing cycle, is known for its presence in β-lactam antibiotics, while the pyrrolidine ring, a five-membered nitrogen-containing cycle, is a common motif in natural products and pharmaceuticals .
Synthesis Analysis
The synthesis of pyrrolidine derivatives can be achieved through various methods. One approach involves the ylide-based aza-Payne rearrangement of 2,3-aziridin-1-ols, which under basic conditions, leads to the formation of epoxy amines. These intermediates can then undergo nucleophilic attack by a ylide to form a bis-anion, which upon a 5-exo-tet ring-closure yields the desired pyrrolidine . Another method utilizes 3-hydroxy-4-pyrones as precursors to form highly substituted azabicyclo[3.2.1]octanes, which can be further manipulated to create pyrrolidine structures . Additionally, 2-azetidinone-tethered azomethine ylides can be rearranged under acidic conditions to produce functionalized pyrrolizidine systems, which share structural similarities with pyrrolidine-2,5-diones .
Molecular Structure Analysis
The molecular structure of pyrrolidine-2,5-dione derivatives is characterized by the presence of a lactam (cyclic amide) moiety, which is a key feature for biological activity. The stereochemistry of these compounds is crucial, as demonstrated by the asymmetric synthesis of spirocyclic pyrrolidine-thia(oxa)zolidinediones, where a chiral ligand/Cu(I) catalyzed 1,3-dipolar cycloaddition introduces a spiro-heteroquaternary stereogenic center .
Chemical Reactions Analysis
Pyrrolidine derivatives can participate in various chemical reactions. For instance, 3-pyrrole-substituted 2-azetidinones can be synthesized using iodine-catalyzed reactions under microwave irradiation, which is a green and practical method that preserves the optical purity of the substrates . The p-toluene sulphonic acid-catalyzed reaction of azetidine-2,3-diones with hydroxyprolines is another example, leading to the synthesis of novel 3-(pyrrol-1-yl)-azetidin-2-ones with high diastereoselectivity .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolidine-2,5-dione derivatives are influenced by their functional groups and stereochemistry. The synthesis and structural determination of these compounds often involve advanced techniques such as NMR spectroscopy and mass spectrometry to confirm their structures . The reactivity of these compounds can be further explored through cycloaddition reactions, as seen in the synthesis of 2-azabicyclo[2.2.0]hexane-3,5-dione derivatives, which can be transformed into azetidin-2-ones, serving as building blocks for carbapenem nuclei .
Scientific Research Applications
Synthesis and Chemical Properties
- 3-(Azetidin-3-ylidene)pyrrolidine-2,5-dione;hydrochloride and its derivatives are involved in complex chemical reactions. For instance, reactions with cyclic secondary amines and hydrobromic acid led to the formation of stable cyclopentenyl-4H-1,3-dioxine hydrobromides, showcasing its reactivity and potential for generating new compounds (Šafár̆ et al., 2000).
Antibacterial and Antifungal Applications
- Spiro[pyrrolidin-2,3′-oxindoles], synthesized from 3-arylidene-1-phenyl-pyrrolidine-2,5-diones like 3-(Azetidin-3-ylidene)pyrrolidine-2,5-dione;hydrochloride, have been evaluated for antibacterial, antifungal, antimalarial, and antitubercular activities, suggesting its utility in developing new antimicrobial agents (Haddad et al., 2015).
Catalytic Applications in Synthesis
- The compound has been used in catalytic reactions for asymmetric synthesis. This includes the p-toluene sulphonic acid-catalyzed reaction with enantiomerically pure hydroxyprolines, leading to the synthesis of novel 3-(pyrrol-1-yl)-azetidin-2-ones, demonstrating its role in chiral synthesis (Yadav et al., 2022).
Antiproliferative Activity
- Novel spiro-pyrrolidines/pyrrolizines derivatives synthesized through cycloaddition of azomethine ylides with derivatives of 3-(Azetidin-3-ylidene)pyrrolidine-2,5-dione;hydrochloride have shown potential antiproliferative activity against various human carcinoma cells, indicating its potential in cancer research (Almansour et al., 2014).
Antimicrobial Properties
- Certain derivatives of pyrrolidine-2,5-dione, structurally related to 3-(Azetidin-3-ylidene)pyrrolidine-2,5-dione;hydrochloride, have shown moderate antimicrobial activities against selected bacterial and fungal species, contributing to the exploration of new antimicrobial agents (Fondjo et al., 2021).
Safety and Hazards
The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
properties
IUPAC Name |
3-(azetidin-3-ylidene)pyrrolidine-2,5-dione;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O2.ClH/c10-6-1-5(7(11)9-6)4-2-8-3-4;/h8H,1-3H2,(H,9,10,11);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJFKXNYIAJXQCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C2CNC2)C(=O)NC1=O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

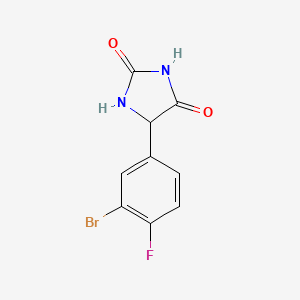

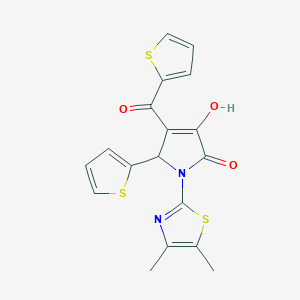
![6-Methylthieno[2,3-b]quinoline-2-carboxylic acid](/img/structure/B3006427.png)
![3-(4-methoxyphenyl)-9-(pyridin-4-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-2(8H)-one](/img/structure/B3006428.png)



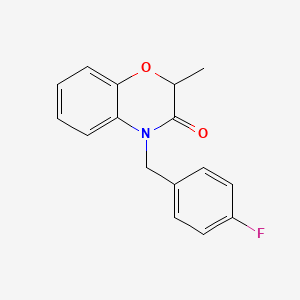

![exo-3-Azabicyclo[3.1.0]hexan-6-ol hydrochloride](/img/structure/B3006439.png)
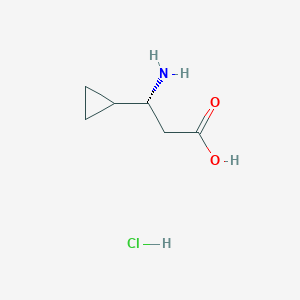
![Tert-butyl N-[4-(methylsulfonimidoyl)butyl]carbamate](/img/structure/B3006442.png)
